2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclohexylacetamide
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Overview
Description
2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazinone ring, a chloro-fluorophenyl group, and a cyclohexylacetamide moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro-fluorophenyl group: This step often involves a substitution reaction where a chloro-fluorophenyl group is introduced to the pyrazinone ring.
Attachment of the cyclohexylacetamide moiety: This final step involves the reaction of the intermediate with cyclohexylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide
- 2-(3-chloro-4-fluorophenoxy)acetic acid
Uniqueness
Compared to similar compounds, 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclohexylacetamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2S/c19-14-10-13(6-7-15(14)20)23-9-8-21-17(18(23)25)26-11-16(24)22-12-4-2-1-3-5-12/h6-10,12H,1-5,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTKENRBYKTQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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